
2-(Chloromethyl)oct-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)oct-1-ene is an organic compound with the molecular formula C9H17Cl It is a chlorinated derivative of octene, featuring a chlorine atom attached to the second carbon of the octene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)oct-1-ene can be synthesized through several methods. One common approach involves the chlorination of oct-1-ene using chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds via a free radical mechanism, where the chlorine radical adds to the double bond of oct-1-ene, followed by hydrogen abstraction to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)oct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in inert solvents like carbon tetrachloride are typical reagents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions are employed.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines.
Addition: Formation of dihalides or halohydrins.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Applications De Recherche Scientifique
2-(Chloromethyl)oct-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)oct-1-ene in chemical reactions involves the formation of reactive intermediates such as carbocations, radicals, or carbanions, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved in its reactions are determined by the nature of the reagents and the specific reaction conditions employed.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chlorooctane: A saturated analog with a chlorine atom attached to the first carbon of octane.
2-Bromomethyl-oct-1-ene: A brominated analog with a bromine atom instead of chlorine.
2-(Chloromethyl)hex-1-ene: A shorter chain analog with a similar structure.
Uniqueness
2-(Chloromethyl)oct-1-ene is unique due to its specific reactivity profile, which is influenced by the presence of both a double bond and a chloromethyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
111718-95-7 |
|---|---|
Formule moléculaire |
C9H17Cl |
Poids moléculaire |
160.68 g/mol |
Nom IUPAC |
2-(chloromethyl)oct-1-ene |
InChI |
InChI=1S/C9H17Cl/c1-3-4-5-6-7-9(2)8-10/h2-8H2,1H3 |
Clé InChI |
JVJMCCARMMBKAH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


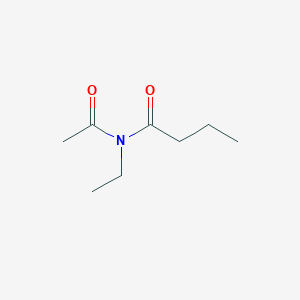
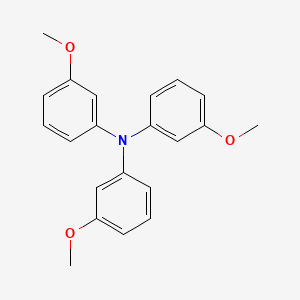
![1-Methoxy-4-({4-[(undec-10-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14321732.png)
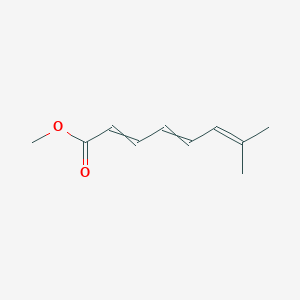

![1,1'-[1,4-Phenylenebis(2,3-dimethylbutane-3,2-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14321749.png)
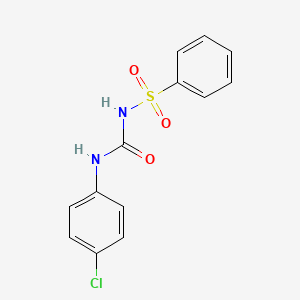
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]](/img/structure/B14321770.png)
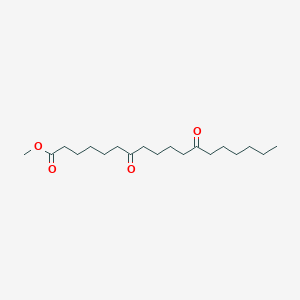
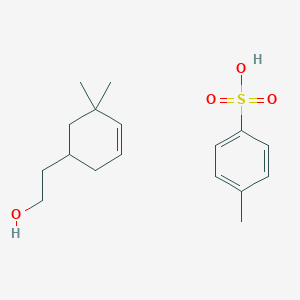

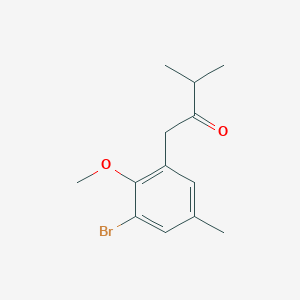

![1-[(1-Phenylsilolan-1-yl)methyl]piperidine](/img/structure/B14321807.png)
